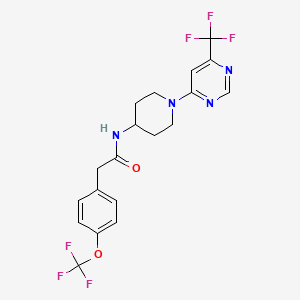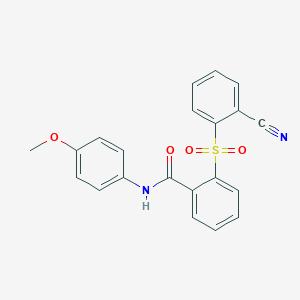![molecular formula C20H22N4O3S2 B2707386 5-[3-(morpholine-4-sulfonyl)phenyl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol CAS No. 519150-57-3](/img/structure/B2707386.png)
5-[3-(morpholine-4-sulfonyl)phenyl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(morpholine-4-sulfonyl)phenyl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a morpholine sulfonyl group, and a phenylethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(morpholine-4-sulfonyl)phenyl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Morpholine Sulfonyl Group: The morpholine sulfonyl group can be introduced through a sulfonation reaction using morpholine and a sulfonating agent such as chlorosulfonic acid.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached via a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-[3-(morpholine-4-sulfonyl)phenyl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophilic reagents like halogens, and nucleophilic reagents like amines or thiols.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced sulfonyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-[3-(morpholine-4-sulfonyl)phenyl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and sulfonyl group play crucial roles in these interactions, contributing to the compound’s specificity and potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol: Lacks the morpholine sulfonyl group.
5-(3-morpholinyl)-4H-1,2,4-triazole-3-thiol: Lacks the phenylethyl group.
5-(3-sulfonylphenyl)-4H-1,2,4-triazole-3-thiol: Lacks the morpholine group.
Uniqueness
5-[3-(morpholine-4-sulfonyl)phenyl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of the morpholine sulfonyl group, phenylethyl group, and triazole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
3-(3-morpholin-4-ylsulfonylphenyl)-4-(1-phenylethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-15(16-6-3-2-4-7-16)24-19(21-22-20(24)28)17-8-5-9-18(14-17)29(25,26)23-10-12-27-13-11-23/h2-9,14-15H,10-13H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWNJENRSLIBSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=NNC2=S)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanoic acid](/img/structure/B2707308.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2707309.png)
![(1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2707311.png)

![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2707315.png)
![2-cyclohexyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2707317.png)
![1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2707318.png)
![2-methylpropyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2707320.png)




![2-methyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-one](/img/structure/B2707325.png)
